molecular formula C18H11IN8O5 B11530528 N-(4-iodophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

N-(4-iodophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Cat. No.: B11530528
M. Wt: 546.2 g/mol
InChI Key: ORCHMJLESGFYHP-IFRROFPPSA-N
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Description

N-(4-iodophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an iodophenyl group, a nitrobenzodioxol group, and an oxadiazolopyrazinamine core, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine typically involves multiple steps, starting with the preparation of the iodophenyl and nitrobenzodioxol intermediates. These intermediates are then coupled through a series of reactions, including condensation and cyclization, to form the final compound. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of continuous flow reactors and automated systems to manage the complex multi-step synthesis process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups into the iodophenyl moiety.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate how this compound exerts its effects at the cellular and molecular levels.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
  • N-(4-chlorophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine

Uniqueness

The uniqueness of N-(4-iodophenyl)-6-{(2E)-2-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine lies in its specific structural features, such as the iodophenyl group, which may confer distinct reactivity and biological activity compared to its bromine or chlorine analogs. This makes it a valuable compound for further exploration in various scientific domains.

Properties

Molecular Formula

C18H11IN8O5

Molecular Weight

546.2 g/mol

IUPAC Name

6-N-(4-iodophenyl)-5-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine

InChI

InChI=1S/C18H11IN8O5/c19-10-1-3-11(4-2-10)21-15-16(23-18-17(22-15)25-32-26-18)24-20-7-9-5-13-14(31-8-30-13)6-12(9)27(28)29/h1-7H,8H2,(H,21,22,25)(H,23,24,26)/b20-7+

InChI Key

ORCHMJLESGFYHP-IFRROFPPSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC3=NC4=NON=C4N=C3NC5=CC=C(C=C5)I)[N+](=O)[O-]

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC3=NC4=NON=C4N=C3NC5=CC=C(C=C5)I)[N+](=O)[O-]

Origin of Product

United States

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